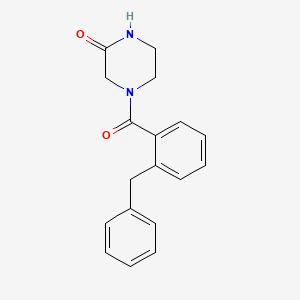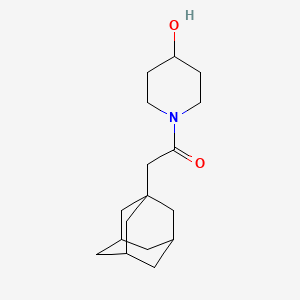
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. HPPM is a member of the piperidine family and contains a phenylmethanone moiety.
Scientific Research Applications
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has also been used as a building block for the synthesis of various compounds with potential biological activities.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of arthritis.
Advantages and Limitations for Lab Experiments
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and stability. However, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone-based drugs for the treatment of cancer and neurological disorders. Another area of research is the synthesis of novel (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone derivatives with improved biological activities. Additionally, further studies are needed to elucidate the mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone and its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves the reaction of 4-hydroxypiperidine with 4-propan-2-yloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. The purity and yield of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be improved by recrystallization from an appropriate solvent.
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-5-3-12(4-6-14)15(18)16-9-7-13(17)8-10-16/h3-6,11,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSORGVSYHVXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)